molecular formula C13H13Cl2N3O2S B2565940 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1207053-98-2

1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2565940
CAS No.: 1207053-98-2
M. Wt: 346.23
InChI Key: ZZZVCVACROOWSS-UHFFFAOYSA-N
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Description

1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a urea-based small molecule featuring a thiazole core substituted with a 2,5-dichlorophenyl group at the 4-position and a 2-methoxyethyl urea moiety at the 2-position. The compound’s structure combines electron-withdrawing chlorine atoms with the hydrophilic 2-methoxyethyl group, suggesting a balance between lipophilicity and solubility.

Properties

IUPAC Name

1-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S/c1-20-5-4-16-12(19)18-13-17-11(7-21-13)9-6-8(14)2-3-10(9)15/h2-3,6-7H,4-5H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZVCVACROOWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone. For instance, 2,5-dichlorophenylthioamide can react with 2-bromoacetophenone under basic conditions to form the thiazole ring.

    Urea Formation: The thiazole derivative is then reacted with an isocyanate or a carbamate to introduce the urea functionality. This step often requires the use of a catalyst or specific reaction conditions to ensure high yield and purity.

    Methoxyethyl Substitution:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, potentially leading to ring cleavage or formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the urea moiety or the thiazole ring, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring or the methoxyethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) for nucleophilic substitutions; electrophiles like alkyl halides for electrophilic substitutions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Potential use as a biochemical probe to study enzyme interactions or cellular pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Possible applications in the development of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and urea moiety are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

TGI-076 (1-(2,4-Dichlorophenyl)-3-(4-(2,5-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)urea)

  • Structural Differences : TGI-076 replaces the 2-methoxyethyl group with a triazole ring and features 2,4-dichlorophenyl instead of 2,5-dichlorophenyl on the thiazole core.
  • Molecular Weight : 500.19 g/mol (vs. estimated ~420–450 g/mol for the target compound, based on substituent contributions).

Compounds 11a–11o ()

These derivatives share a common scaffold with the target compound but vary in aryl substituents (e.g., dichloro, trifluoromethyl, methoxy). For example:

  • 11b (3,5-Dichlorophenyl) : Higher molecular weight (534.2 g/mol) due to additional chlorine atoms.
  • 11l (3-Methoxyphenyl) : Lower lipophilicity compared to chlorinated analogs, aligning with the target’s methoxyethyl group’s hydrophilicity.
  • Synthesis Yields : Consistently high (83–88%), suggesting reliable synthetic scalability for such urea-thiazole hybrids .

1-[5-(4-Ethoxy-3,5-dimethoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-3-(3-fluoro-phenyl)-urea ()

  • Core Heterocycle : Thiadiazole instead of thiazole.
  • Substituents : Ethoxy, methoxy, and fluorine groups contribute to a molecular weight of 418.45 g/mol.

Physicochemical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Key Substituents Yield (%) ESI-MS [M+H]+
Target Compound ~430–450 (estimated) 2,5-Dichlorophenyl, 2-methoxyethyl N/A N/A
TGI-076 () 500.19 2,4-Dichlorophenyl, triazolyl N/A N/A
11b () 534.2 3,5-Dichlorophenyl 83.7 534.2
11l () 496.3 3-Methoxyphenyl 85.2 496.3
Compound 418.45 Ethoxy, methoxy, fluorine N/A N/A

Notes:

  • Chlorine and trifluoromethyl groups increase molecular weight and lipophilicity, whereas methoxy/ethoxy groups enhance aqueous solubility.
  • The target compound’s 2-methoxyethyl group may confer intermediate solubility compared to highly halogenated analogs like TGI-076 .

Pharmacological Potential (Inferred)

While biological data are absent in the evidence, structural trends suggest:

  • Chlorinated Analogs : Higher lipophilicity may improve membrane permeability but increase metabolic stability concerns.
  • Methoxyethyl Group : Could reduce cytotoxicity compared to triazole-containing derivatives (e.g., TGI-076) by minimizing reactive interactions .

Biological Activity

1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, structural characteristics, and various biological assays that highlight its pharmacological potential.

Chemical Structure

The compound can be described by the following structural formula:

C12H13Cl2N3O2S\text{C}_{12}\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}_2\text{S}

This structure includes a thiazole ring, a urea moiety, and a methoxyethyl group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with isocyanates or urea derivatives. Various methods have been reported in the literature for synthesizing similar compounds, often yielding high purity and good yields.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 31.25 µg/mL to 62.5 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Activity
4f31.25C. glabrata
4b62.5K. pneumoniae
4c<31.25E. coli

Antitumor Activity

Research has also indicated that related thiazole derivatives exhibit antitumor activity across various cancer cell lines. For example, one study reported GI50 values (the concentration required to inhibit cell growth by 50%) for similar compounds ranging from 15.1 µM to 93.3 µM against different cancer types .

Cell LineGI50 (µM)
EKVX (Lung Cancer)1.7
OVCAR-4 (Ovarian Cancer)28.7
PC-3 (Prostate Cancer)15.9

The mechanism through which these compounds exert their biological effects is still under investigation but may involve the inhibition of specific enzymes or pathways critical for microbial growth or tumor proliferation. For example, certain thiazoles have been shown to inhibit cell division by targeting DNA synthesis or disrupting metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that modifications in the structure significantly affected their antimicrobial efficacy against both bacterial and fungal strains.
  • Cancer Cell Lines : In vitro studies on cancer cell lines revealed that compounds with similar structural features to this compound exhibited selective cytotoxicity towards specific cancer types, suggesting potential as targeted therapies.

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